1-Methyl-3-nitropyridin-2(1H)-one
Overview
Description
1-Methyl-3-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H6N2O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of palladium on activated carbon and hydrogen in methanol . Sodium hydride is slowly added at 0°C to a 3-nitropyridin-2(1H)-one solution in THF. The reaction mixture is stirred at 0°C for 0.5h. Iodomethane is then added and the mixture is stirred at 55°C for 6h. The reaction is diluted with H2O and extracted thrice with EA, and the organic layer is washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to afford the crude product .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 154.12 g/mol .Chemical Reactions Analysis
In one chemical reaction, this compound is used as a starting material. The compound is flushed with nitrogen then degassed ethanol is added under nitrogen. The resulting suspension is then flushed with H2 and hydrogenated for 16 h under balloon pressure. The reaction is quenched by flushing with nitrogen and addition of Celite .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment . The boiling point is not specified .Scientific Research Applications
Ultrasound-Assisted Drug Solubility Improvement
Research has shown the use of ultrasound irradiation to enhance the solubility of drug-like compounds, including those related to 1-Methyl-3-nitropyridin-2(1H)-one. By forming amine salts of poorly soluble compounds, this method showcases a significant reduction in reaction times and employs renewable solvents, offering a more sustainable approach to drug development (Machado et al., 2013).
Synthesis of Anticancer Drug Intermediates
Another study outlines a rapid and high-yield synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs. This work underscores the critical role of this compound derivatives in developing treatments for cancer (Zhang et al., 2019).
Enzyme-mediated Oxidation Processes
Research demonstrates that NADH can be efficiently oxidized by 1-methyl-3-nitropyridine in non-enzymatic and enzyme-mediated processes. This finding is pivotal for understanding the mechanistic aspects of these reactions and their implications in cytotoxicity studies (Wieczorkowska et al., 2003).
Chemical Reaction Studies
Studies on the transformations of 3-nitropyridin-4(1H)-one and its derivatives through reactions with hydrazine illustrate the creation of novel compounds, showcasing the versatility of this compound in chemical syntheses and the exploration of reaction mechanisms (Smolyar, 2010).
NMR Spectroscopy and Chemical Analysis
NMR spectroscopy studies provide insights into the chemical structure and electronic properties of nitropyridine derivatives. This research is fundamental for understanding the molecular behavior and reactivity of compounds like this compound, aiding in the development of new materials and drugs (Laihia et al., 2002).
Safety and Hazards
1-Methyl-3-nitropyridin-2(1H)-one is classified as a hazardous substance. It has hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that similar compounds are intermediates for the synthesis of potential antitumor agents like abt-751 . ABT-751 is an antitumor sulfonamide that inhibits tubulin polymerization by binding to tubulin at the colchicine binding site .
Mode of Action
If we consider its potential role as an intermediate in the synthesis of abt-751, we can infer that it might interact with its targets (possibly tubulin) to inhibit their polymerization . This inhibition could result in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Given its potential role in the synthesis of abt-751, it may be involved in the regulation of microtubule dynamics and cell cycle progression .
Result of Action
If it acts similarly to abt-751, it could potentially disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
1-methyl-3-nitropyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-4-2-3-5(6(7)9)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAZNBCEXTXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315036 | |
Record name | 1-Methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32896-91-6 | |
Record name | MLS003115634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of substituents on the benzoyl group influence the conformation of these molecules?
A1: The three research papers highlight the impact of different substituents on the benzoyl group attached to the 1-Methyl-3-nitropyridin-2(1H)-one core. Specifically, they examine the dihedral angle between the benzene and pyridine rings.
- In the unsubstituted derivative, 5-(2-Hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, this dihedral angle is 50.47° [].
- Introducing a chlorine atom at the 5-position of the benzoyl group, as in 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, increases the dihedral angle to 55.30° [].
- Adding a methoxy group at the 5-position of the benzoyl group, forming 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, leads to a more significant increase, with a dihedral angle of 65.90° [].
Q2: What types of intermolecular interactions are observed in the crystal structures of these compounds?
A2: Analysis of the crystal structures reveals a variety of intermolecular interactions that contribute to the packing arrangement of these molecules.
- All three derivatives exhibit O—H⋯O hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor [, , ].
- Additionally, C—H⋯O hydrogen bonds are also present, further stabilizing the crystal structures [, , ].
- The compound with a methoxy substituent, 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, also displays O—H⋯N hydrogen bonds [].
- Furthermore, π–π stacking interactions contribute to crystal packing in both 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one and 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.